![molecular formula C20H17N3O7 B7711909 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide](/img/structure/B7711909.png)
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as AQ4N, is a prodrug that has been extensively studied for its potential use in cancer treatment. It is a bioreductive drug that is activated in hypoxic conditions, which are often found in solid tumors. AQ4N has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is a prodrug that is activated in hypoxic conditions through a reduction reaction. The reduction reaction generates a highly reactive species that can damage DNA and other cellular components, leading to cell death. The mechanism of action of 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is selective for cancer cells, as normal cells are able to maintain sufficient oxygen levels to prevent activation of the drug.
Biochemical and Physiological Effects:
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to increase the effectiveness of radiation therapy and chemotherapy in combination treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has a number of advantages for lab experiments. It is a selective drug that targets cancer cells while sparing normal cells, making it a useful tool for studying cancer biology. 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to increase the effectiveness of radiation therapy and chemotherapy in combination treatments, making it a useful tool for studying cancer treatments. However, 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has limitations in terms of its stability and solubility, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are a number of future directions for research on 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of research is the development of new formulations and delivery methods for the drug, which could improve its stability and solubility. Another area of research is the development of combination therapies that include 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, which could improve the effectiveness of cancer treatments. Additionally, there is ongoing research on the mechanism of action of 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide and its potential use in other disease areas beyond cancer.
Métodos De Síntesis
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide can be synthesized through a multi-step process starting with 2-acetylquinoxaline. The synthesis involves the use of various reagents and solvents, including acetic anhydride, ethyl iodide, sodium nitrite, and nitric acid. The final product is obtained through a reaction with 3-nitrobenzyl alcohol and subsequent oxidation with hydrogen peroxide.
Aplicaciones Científicas De Investigación
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been studied extensively for its potential use in cancer treatment. It is a bioreductive drug that is activated in hypoxic conditions, which are often found in solid tumors. 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to selectively kill cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7/c1-3-29-15-7-8-16-18(10-15)22(26)19(12(2)24)17(21-16)11-30-20(25)13-5-4-6-14(9-13)23(27)28/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOYTUNXFDHPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.